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Compound of Interest

Compound Name: Diphenylthioxostannane

Cat. No.: B1346933 Get Quote

Introduction

Diphenylthioxostannane, (C₆H₅)₂SnS, serves as a valuable precursor in the synthesis of

novel heterometallic organometallic frameworks.[1][2] Its utility lies in its ability to provide both a

source of sulfur and a diphenyltin moiety, which can be integrated into larger cluster and

framework structures.[1][2] The trimeric form of diphenyltin sulfide, cyclo-tris(diphenyltin sulfide)

([Ph₂SnS]₃), is a common starting material for these syntheses.[1] This application note details

the synthesis and characterization of a novel manganese-tin-sulfur organometallic framework,

highlighting the role of diphenylthioxostannane as a key building block.

Synthesis of a Novel Manganese-Tin-Sulfur Framework

A notable example of the application of diphenylthioxostannane is its reaction with

dimanganese decacarbonyl, Mn₂(CO)₁₀.[1] The reaction between trimeric diphenyltin sulfide,

[Ph₂SnS]₃, and Mn₂(CO)₁₀ in a suitable solvent under reflux conditions yields a novel

organometallic complex with the formula [{(CO)₄Mn}₂(μ-Ph₂Sn)₂(μ-S)₂].[1] This reaction

demonstrates the cleavage of the (Sn-S)₃ ring of the precursor and the subsequent assembly

into a new, stable heterometallic framework.[1]
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The resulting organometallic framework possesses a unique structure centered around a

planar four-membered Sn₂S₂ ring.[1] Each tin atom is bonded to two manganese atoms and

two sulfur atoms, while each sulfur atom bridges two tin atoms and is also bonded to a

manganese atom.[1] The manganese atoms are each coordinated to four terminal carbonyl

ligands.[1] The phenyl groups are attached to the tin atoms, completing their coordination

sphere.[1]

The structural parameters and spectroscopic data for this framework are summarized in the

tables below.

Data Presentation

Table 1: Selected Bond Lengths and Angles for [{(CO)₄Mn}₂(μ-Ph₂Sn)₂(μ-S)₂][1]

Bond/Angle Length (Å) / Angle (°)

Mn-Sn 2.685(1)

Mn-S 2.420(1)

Sn-S 2.450(1)

Sn-S' 2.451(1)

Mn-Mn 3.829(1)

Sn-Sn 3.639(1)

S-S 3.518(2)

Mn-Sn-Mn' 170.6(1)

S-Sn-S' 87.7(1)

Mn-S-Mn' 100.9(1)

Sn-S-Sn' 92.3(1)

Table 2: Spectroscopic Data for [{(CO)₄Mn}₂(μ-Ph₂Sn)₂(μ-S)₂][1]
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Technique Observed Frequencies/Shifts

IR (νCO, cm⁻¹) 2070 (vs), 1992 (vs), 1968 (s), 1945 (s)

Raman (νSnS, cm⁻¹) 340 (s), 321 (m)

¹¹⁹Sn Mössbauer (mm/s)
Isomer Shift (δ): 1.63, Quadrupole Splitting

(ΔEQ): 1.11

Potential Applications

While specific applications for this particular manganese-tin-sulfur framework have not been

extensively explored, its structural features suggest potential uses in areas such as:

Catalysis: The presence of multiple metal centers in close proximity could facilitate

cooperative catalytic activity for various organic transformations.

Materials Science: Such frameworks can serve as precursors for the synthesis of novel

mixed-metal sulfide materials with interesting electronic or optical properties.[1]

Drug Development: Although not directly applicable in its current form, the synthesis of novel

organometallic structures is a key aspect of discovering new therapeutic agents with unique

mechanisms of action.

Experimental Protocols
1. Synthesis of [{(CO)₄Mn}₂(μ-Ph₂Sn)₂(μ-S)₂][1]

Materials:

cyclo-tris(diphenyltin sulfide), [Ph₂SnS]₃

Dimanganese decacarbonyl, Mn₂(CO)₁₀

Xylene (anhydrous)

Pentane (anhydrous)

Standard Schlenk line equipment
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Nitrogen or Argon inert gas supply

Procedure:

In a Schlenk flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.09 g

(1 mmol) of [Ph₂SnS]₃ and 0.78 g (2 mmol) of Mn₂(CO)₁₀ in 50 mL of anhydrous xylene

under an inert atmosphere.

Heat the reaction mixture to reflux (approximately 140 °C) with constant stirring for 2

hours.

Allow the mixture to cool to room temperature.

Filter the resulting solution to remove any insoluble byproducts.

Reduce the volume of the filtrate in vacuum to approximately 10 mL.

Add 50 mL of anhydrous pentane to the concentrated solution to precipitate the product.

Collect the yellow crystalline product by filtration, wash with a small amount of cold

pentane, and dry in vacuum.

The reported yield of [{(CO)₄Mn}₂(μ-Ph₂Sn)₂(μ-S)₂] is approximately 75%.[1]

2. Infrared (IR) Spectroscopy

Instrument: A standard Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: Prepare a solution of the complex in a suitable solvent (e.g., hexane or

dichloromethane) or as a KBr pellet.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. The carbonyl

stretching frequencies (νCO) are typically observed in the 2100-1800 cm⁻¹ region.

3. Raman Spectroscopy

Instrument: A Raman spectrometer equipped with a suitable laser source.
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Sample Preparation: Place a crystalline sample of the complex directly in the path of the

laser beam.

Data Acquisition: Acquire the Raman spectrum, paying particular attention to the low-

frequency region where metal-ligand and metal-metal vibrations are expected.

4. Single-Crystal X-ray Diffraction

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a

saturated solution of the complex in an appropriate solvent system (e.g., toluene/hexane).

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data

using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

Structure Solution and Refinement: Solve the crystal structure using direct methods and

refine it using full-matrix least-squares on F².

Mandatory Visualization
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Caption: Experimental workflow for the synthesis and characterization of the organometallic

framework.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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